

Spectroscopic Characterization of 2-m-Tolylamino-thiazol-4-one: A Multi-Technique Approach

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Compound of Interest

Compound Name: **2-m-Tolylamino-thiazol-4-one**

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Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-m-Tolylamino-thiazol-4-one**, a heterocyclic compound belonging to the thiazolidinone class. Thiazolidinones are privileged scaffolds in medicinal chemistry, recognized for a wide array of biological activities.^[1] Accurate structural elucidation is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of drug discovery programs. This document details the application of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) Spectroscopy for the unambiguous identification and characterization of this molecule. A central theme is the investigation of the amino-imino tautomerism inherent to the 2-aminothiazol-4-one core, a phenomenon that profoundly influences its spectroscopic signature.
^[2]

Introduction: The Significance of 2-m-Tolylamino-thiazol-4-one and its Tautomerism

The **2-m-Tolylamino-thiazol-4-one** molecule combines a thiazolidinone core with an N-aryl substituent, a common motif in pharmacologically active compounds.^{[2][3]} The characterization of such molecules is not trivial due to the potential for tautomerism. The 2-amino-thiazol-4-one scaffold can exist in two primary tautomeric forms: the amino form and the imino form. The

equilibrium between these forms can be influenced by factors such as the solvent, temperature, and the physical state (solid vs. solution), making a multi-faceted analytical approach essential.^{[2][4]} Understanding the dominant tautomer is critical as it dictates the molecule's hydrogen bonding capabilities, conformation, and ultimately, its interaction with biological targets.

Caption: Tautomeric equilibrium between the amino and imino forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of **2-m-Tolylamino-thiazol-4-one** in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon (¹³C) signals, we can map the connectivity of the molecule and gain strong evidence for the predominant tautomeric form.

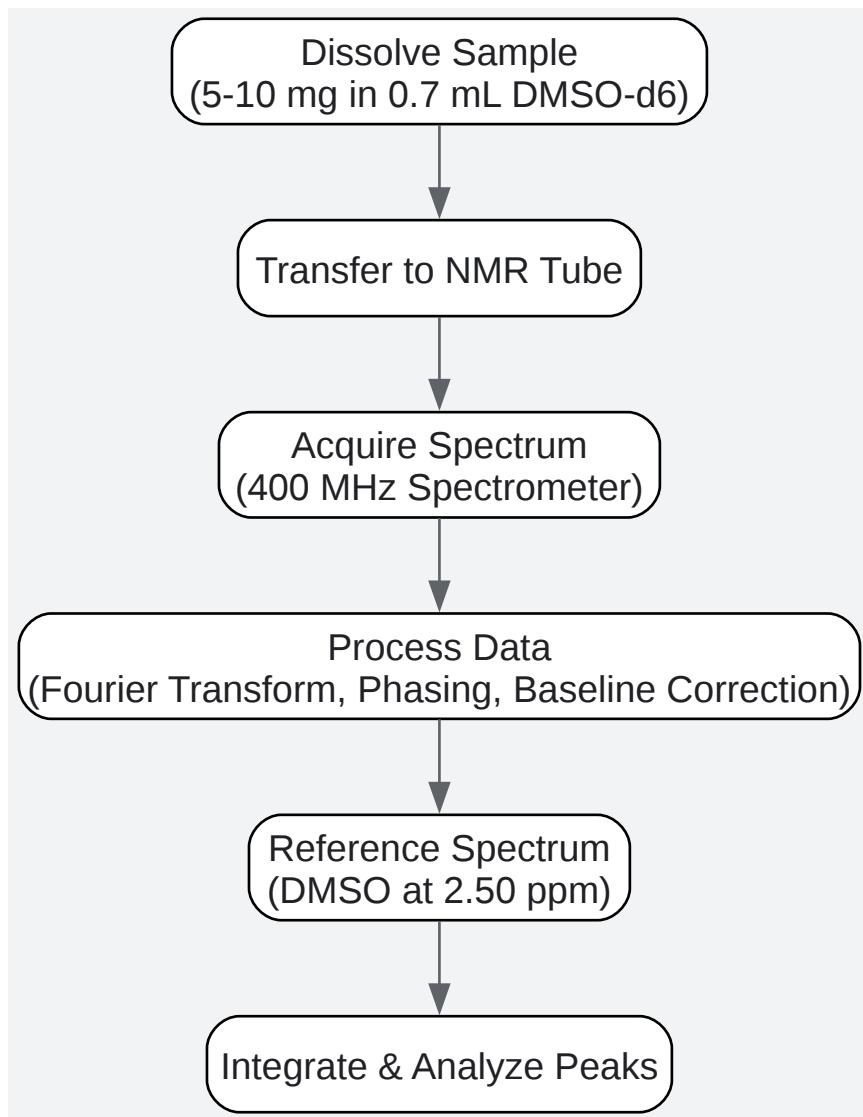
¹H NMR Spectroscopy

Expertise & Experience: The primary goal of ¹H NMR is to identify all unique proton environments within the molecule. Key diagnostic signals include the exchangeable N-H proton, the methylene (CH₂) protons of the thiazolidinone ring, and the aromatic protons of the tolyl group. The chemical shift and multiplicity of these protons provide direct insight into the molecular framework and the prevailing tautomer. For instance, the presence of a distinct CH₂ singlet is characteristic of the thiazolidinone ring in both tautomers, while the chemical shift of the N-H proton can be indicative of its environment (amino vs. imino).

Experimental Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent, typically DMSO-d₆.
- **Rationale for Solvent Choice:** DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and, crucially, for its capacity to slow down the exchange of N-H protons with water, allowing for their observation as distinct signals.
- **Instrumentation:** Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:**

- Number of scans: 16-32 (adjust for concentration).
- Relaxation delay (d1): 1-2 seconds.
- Acquisition time: ~4 seconds.
- Reference the spectrum to the residual solvent peak (DMSO at ~2.50 ppm).



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Caption: Standard workflow for ^1H NMR sample preparation and analysis.

Data Presentation & Interpretation:

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Key Insights
NH (Amino/Imino)	9.0 - 11.0	Singlet (broad)	Exchangeable with D ₂ O. Its precise shift is sensitive to the tautomeric form.
CH ₂ (Thiazolidinone ring)	3.8 - 4.2	Singlet	Confirms the integrity of the heterocyclic ring.
Aromatic CH (Tolyl)	6.8 - 7.5	Multiplet	Four distinct signals expected for the ABCD spin system of the m-tolyl group.
CH ₃ (Tolyl)	2.2 - 2.4	Singlet	Confirms the presence of the methyl group on the tolyl substituent.

¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR provides a map of the carbon skeleton. The key diagnostic signal is the carbonyl carbon (C=O) of the thiazolidinone ring, which resonates at a characteristic downfield shift. Other important signals include the C=N carbon of the imino tautomer or the C-NH carbon of the amino tautomer, the CH₂ carbon, and the aromatic carbons. The chemical shift of the carbon at position 2 is particularly sensitive to the tautomeric state.^[5]

Experimental Protocol:

- **Sample and Solvent:** Use the same sample prepared for ¹H NMR.
- **Instrumentation:** Acquire on a 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
- **Acquisition Parameters:**

- Use a proton-decoupled pulse sequence (e.g., zgpg30).
- Number of scans: 1024 or more, as ^{13}C is much less sensitive than ^1H .
- Relaxation delay (d1): 2 seconds.
- Reference the spectrum to the solvent peak (DMSO-d₆ at ~39.52 ppm).

Data Presentation & Interpretation:

Carbon Assignment	Expected Chemical Shift (δ , ppm)	Key Insights
C=O (Thiazolidinone C4)	170 - 175	Confirms the presence of the ketone functional group. [6]
C2 (Imino C=N or Amino C-N)	155 - 165	The exact chemical shift in this region is a strong indicator of the dominant tautomeric form. [5]
CH ₂ (Thiazolidinone C5)	35 - 40	Correlates with the methylene protons observed in the ^1H NMR.
Aromatic C (Tolyl)	115 - 140	Six signals expected, with the substituted carbon (C-N) being distinct.
CH ₃ (Tolyl)	20 - 22	Confirms the methyl group.

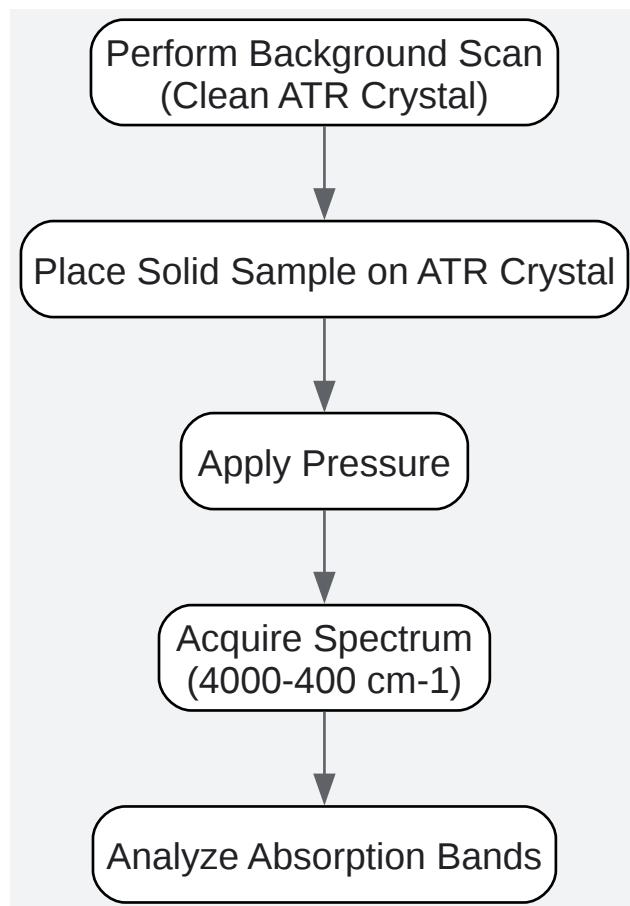
Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify key functional groups based on their characteristic vibrational frequencies. For **2-m-Tolylamino-thiazol-4-one**, the most informative regions are those corresponding to N-H, C=O, C=N, and C-N stretching vibrations. The presence and position of these bands provide complementary evidence to NMR in determining the tautomeric state. For example, a strong

C=O stretch is expected, while the region between 1500-1650 cm⁻¹ will show characteristic bands for C=N (imino form) and N-H bending (amino form).^{[7][8]}

Experimental Protocol:

- Sample Preparation: Use the solid sample directly with an Attenuated Total Reflectance (ATR) accessory. A small amount of the crystalline powder is placed on the ATR crystal.
- Instrumentation: Acquire the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of scans: 16-32.
 - Perform a background scan before running the sample.



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Caption: Workflow for solid-state analysis using FTIR-ATR.

Data Presentation & Interpretation:

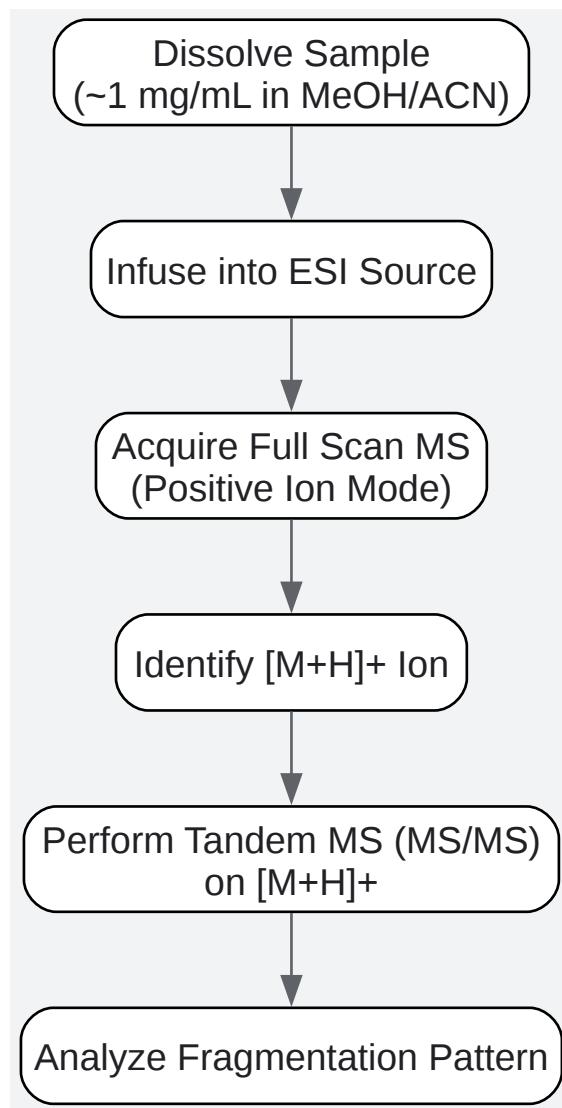
Vibrational Mode	Expected Frequency (cm ⁻¹)	Intensity	Key Insights
N-H Stretch (Amino)	3200 - 3400	Medium	Indicates the presence of the amino group.
C-H Stretch (Aromatic)	3000 - 3100	Medium	Confirms the aromatic system.
C-H Stretch (Aliphatic)	2850 - 3000	Medium	Corresponds to the CH ₂ and CH ₃ groups.
C=O Stretch (Ketone)	1680 - 1720	Strong	A key diagnostic band for the thiazolidin-4-one ring. [6]
C=N Stretch (Imino)	1620 - 1660	Medium	Presence of this band would strongly support the imino tautomer. [9]
N-H Bend (Amino)	1580 - 1620	Medium	Overlaps with C=C region; its presence supports the amino tautomer.
C=C Stretch (Aromatic)	1450 - 1600	Variable	Multiple bands confirming the aromatic ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to determine the exact mass, which in turn confirms the elemental composition. The fragmentation pattern can help verify the connectivity of the tolyl group to the aminothiazolone core.

Experimental Protocol:

- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Acquisition Parameters:
 - Acquire in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - Mass range: m/z 50 - 500.
 - Perform tandem MS (MS/MS) on the $[M+H]^+$ peak to induce fragmentation and aid in structural elucidation.



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Caption: High-Resolution Mass Spectrometry (HRMS) experimental workflow.

Data Presentation & Interpretation:

- Molecular Formula: C₁₀H₁₀N₂OS
- Exact Mass: 206.0514
- Observed Ion [M+H]⁺: m/z 207.0587 (Expected)

Ion (m/z)	Proposed Fragment Structure	Key Insights
207.0587	[M+H] ⁺	Confirms the molecular weight and elemental composition of the compound.
~116	[Thiazol-4-one-2-amine] ⁺	Fragmentation resulting from the cleavage of the C-N bond to the tolyl group.
~91	[C ₇ H ₇] ⁺ (Tropylium ion)	A common fragment for tolyl or benzyl-containing compounds.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position (λ_{max}) and intensity of absorption bands are characteristic of the conjugated system. Differences in the conjugation between the amino and imino tautomers are expected to result in distinct UV-Vis spectra, making this technique a useful tool for studying the tautomeric equilibrium in solution.[\[2\]](#)[\[10\]](#)

Experimental Protocol:

- Sample Preparation: Prepare a dilute solution ($\sim 10^{-5}$ M) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
- Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
- Acquisition Parameters:
 - Scan range: 200 - 600 nm.
 - Use a matched pair of quartz cuvettes.
 - Run a baseline correction with the pure solvent before measuring the sample.

Data Presentation & Interpretation: The spectrum is expected to show absorption bands corresponding to $\pi \rightarrow \pi^*$ transitions of the aromatic ring and the conjugated system of the thiazolone core. The λ_{max} for the imino form is often slightly red-shifted (longer wavelength) compared to the amino form due to a more extended conjugated system.^[2] Comparing spectra in solvents of different polarities can provide further insight into the tautomeric preference.

Conclusion: A Unified Structural Assignment

The definitive characterization of **2-m-Tolylamino-thiazol-4-one** is achieved by synthesizing the data from all spectroscopic techniques.

- NMR provides the fundamental carbon-proton framework and is the primary tool for determining the dominant tautomer in solution.
- IR confirms the presence of key functional groups in the solid state, corroborating the NMR findings.
- HRMS unambiguously establishes the elemental composition and molecular weight.
- UV-Vis offers complementary information on the electronic structure and can be used to study the tautomeric equilibrium under different solvent conditions.

Together, these methods provide a self-validating system, ensuring a high degree of confidence in the structural assignment, a critical requirement for advancing compounds in a research or drug development pipeline.

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